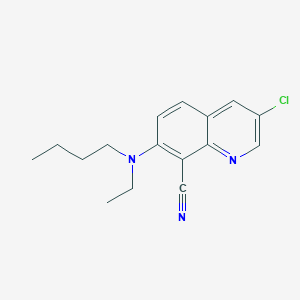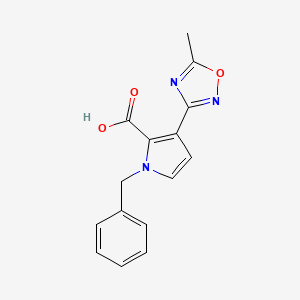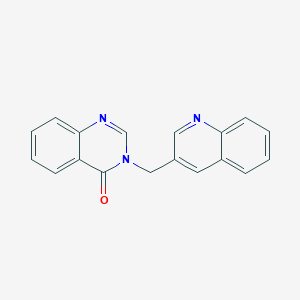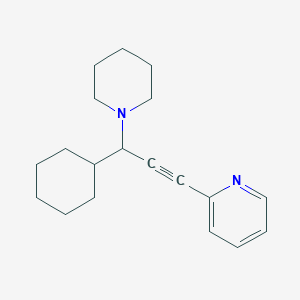
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine is a complex organic compound with the molecular formula C19H26N2 This compound features a pyridine ring substituted with a cyclohexyl group and a piperidinyl group connected through a propynyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a cyclohexyl-substituted alkyne with a piperidine derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities with 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine.
Cyclohexyl-substituted compounds: Other compounds with cyclohexyl groups, such as cyclohexylamine, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring, cyclohexyl group, and piperidinyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H26N2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)pyridine |
InChI |
InChI=1S/C19H26N2/c1-3-9-17(10-4-1)19(21-15-7-2-8-16-21)13-12-18-11-5-6-14-20-18/h5-6,11,14,17,19H,1-4,7-10,15-16H2 |
InChI Key |
PNWMLCMUUCNKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#CC2=CC=CC=N2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




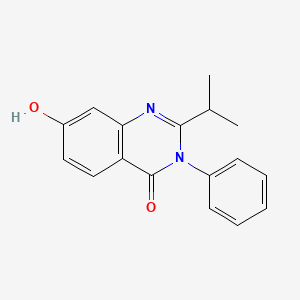
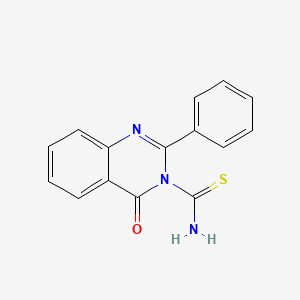


![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
